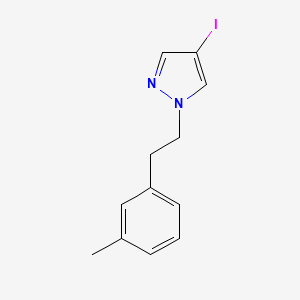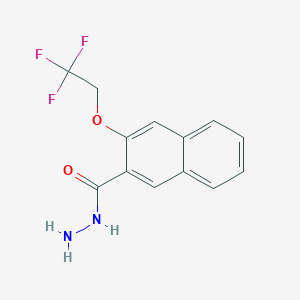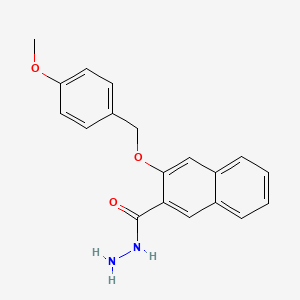
3-Ethoxy-2-naphthohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-2-naphthohydrazide is an organic compound that belongs to the class of naphthohydrazides It is characterized by the presence of an ethoxy group attached to the naphthalene ring, which is further connected to a hydrazide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-2-naphthohydrazide typically involves the reaction of 3-ethoxy-2-naphthoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The general reaction scheme is as follows:
3-ethoxy-2-naphthoic acid+hydrazine hydrate→this compound+water
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethoxy-2-naphthohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 3-ethoxy-2-naphthylamine.
Substitution: Formation of various substituted naphthohydrazides.
Aplicaciones Científicas De Investigación
3-Ethoxy-2-naphthohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules.
Medicine: Studied for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 3-ethoxy-2-naphthohydrazide involves its interaction with specific molecular targets. In biological systems, it can bind to proteins or enzymes, altering their activity. The hydrazide group can form covalent bonds with active site residues, leading to inhibition or activation of the target enzyme. The ethoxy group may enhance the compound’s solubility and membrane permeability, facilitating its cellular uptake.
Comparación Con Compuestos Similares
3-Hydroxy-2-naphthohydrazide: Similar structure but with a hydroxy group instead of an ethoxy group.
2-Naphthohydrazide: Lacks the ethoxy group, leading to different chemical properties.
3-Methoxy-2-naphthohydrazide: Contains a methoxy group instead of an ethoxy group.
Uniqueness: 3-Ethoxy-2-naphthohydrazide is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
3-ethoxynaphthalene-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-17-12-8-10-6-4-3-5-9(10)7-11(12)13(16)15-14/h3-8H,2,14H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWKNINGEPERNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CC=CC=C2C=C1C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4,4'-Diamino-1H,1'H-[2,2'-bipyrrolo[3,4-f]isoindol]-1,1',3,3',5,5',7,7'(6H,6'H)-octaone](/img/structure/B8200945.png)
![b-D-Glucopyranoside, ethyl3-O-(2-naphthalenylmethyl)-4,6-O-[(R)-phenylmethylene]-1-thio-,benzoate](/img/structure/B8200953.png)





![4-Chloro-5-iodo-7-(prop-2-yn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8201000.png)






